Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate

Prenyltransferase enzymology Isoprenoid biosynthesis Substrate specificity

Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate, commonly known as dimethylallyl pyrophosphate triammonium salt (DMAPP triammonium; CAS 1186-30-7), is the triammonium salt of the five-carbon (C₅) allylic isoprenoid building block DMAPP. With molecular formula C₅H₂₁N₃O₇P₂ and molecular weight 297.18 g/mol, this crystalline solid is one of two universal isoprenoid precursors — alongside its structural isomer isopentenyl pyrophosphate (IPP) — required for terpene, sterol, and carotenoid biosynthesis across all domains of life.

Molecular Formula C5H21N3O7P2
Molecular Weight 297.18 g/mol
CAS No. 1186-30-7
Cat. No. B075142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate
CAS1186-30-7
SynonymsDimethylallyl Pyrophosphate
Molecular FormulaC5H21N3O7P2
Molecular Weight297.18 g/mol
Structural Identifiers
SMILESCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C.[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3
InChIKeyVBUNGGIXIOHBHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





DMAPP Triammonium Salt (CAS 1186-30-7) — Essential Allylic Isoprenoid Precursor for Enzymology and Prenyltransferase Research


Triazanium;[3-methylbut-3-enoxy(oxido)phosphoryl] phosphate, commonly known as dimethylallyl pyrophosphate triammonium salt (DMAPP triammonium; CAS 1186-30-7), is the triammonium salt of the five-carbon (C₅) allylic isoprenoid building block DMAPP. With molecular formula C₅H₂₁N₃O₇P₂ and molecular weight 297.18 g/mol, this crystalline solid is one of two universal isoprenoid precursors — alongside its structural isomer isopentenyl pyrophosphate (IPP) — required for terpene, sterol, and carotenoid biosynthesis across all domains of life . DMAPP serves as the obligate electrophilic initiator for all head-to-tail prenyltransferase chain-elongation reactions, distinguishing it fundamentally from its homoallylic isomer IPP, which can only serve as the nucleophilic extension unit [1]. The triammonium counter-ion formulation enhances aqueous solubility to 25 mg/mL, facilitating direct use in enzymatic assays without organic co-solvents .

Why DMAPP Triammonium (CAS 1186-30-7) Cannot Be Substituted by IPP, GPP, or Other In-Class Prenyl Diphosphates in Critical Applications


Generic substitution among prenyl diphosphates fails because DMAPP occupies a unique biochemical niche that no other isoprenoid precursor can fill. DMAPP is the only C₅ allylic diphosphate capable of serving as the initial electrophilic prenyl donor in all chain-elongation reactions catalyzed by trans-prenyltransferases; its isomer IPP is homoallylic and can only act as the nucleophilic extension unit, never the initiator [1]. The dimethylallyltryptophan synthase (DMATS) superfamily of aromatic prenyltransferases, responsible for vast structural diversification of secondary metabolites, accepts DMAPP as the exclusive prenyl donor, rejecting larger allylic diphosphates such as GPP (C₁₀) and FPP (C₁₅) [2]. Furthermore, the isopentenyl diphosphate isomerase (IDI)-catalyzed equilibrium between IPP and DMAPP is thermodynamically biased toward DMAPP (Keq = 0.36, [IPP]/[DMAPP]), meaning that DMAPP — not IPP — is the favored species under cellular conditions [3]. The triammonium salt form of DMAPP (CAS 1186-30-7) also provides distinct handling advantages: it is supplied as a stable crystalline solid with 25 mg/mL aqueous solubility, whereas IPP triammonium (CAS 116057-53-5) is typically supplied as a 1 mg/mL pre-formulated methanolic solution, limiting its utility in aqueous-only assay formats . These structural, mechanistic, thermodynamic, and formulation differences collectively render DMAPP irreplaceable by any in-class analog for applications requiring the authentic allylic initiator substrate.

Quantitative Head-to-Head Differentiation Evidence for DMAPP Triammonium Salt (CAS 1186-30-7) Versus Closest Structural and Functional Analogs


Allylic Electrophile vs. Homoallylic Nucleophile: DMAPP Is the Obligate Prenyltransferase Initiator; IPP Cannot Substitute

DMAPP (CAS 1186-30-7) possesses an allylic diphosphate structure — the pyrophosphate moiety is conjugated to a double bond — making it the electrophilic partner that all trans-prenyltransferases require for the first condensation step. IPP, despite being a structural isomer with identical molecular formula, is homoallylic (double bond separated from the pyrophosphate by one additional methylene) and is strictly limited to the nucleophilic chain-extension role. This mechanistic distinction was demonstrated crystallographically and kinetically in FPP synthase: the enzyme possesses physically separate binding sites for the allylic donor (DMAPP) and the homoallylic acceptor (IPP), and DMAPP must be excluded from the IPP binding site to maintain stereochemical fidelity during chain elongation [1]. In the DMATS superfamily of aromatic prenyltransferases, most members exhibit absolute specificity: they accept exclusively DMAPP as the prenyl donor, with GPP and FPP rejected even at elevated concentrations [2].

Prenyltransferase enzymology Isoprenoid biosynthesis Substrate specificity

Kinetic Discrimination by Farnesyl Diphosphate Synthase: DMAPP Km = 68 μM vs. GPP Km = 7.8 μM vs. FPP Km = 2.06 μM

In a direct head-to-head kinetic comparison using recombinant bifunctional farnesyl diphosphate/geranylgeranyl diphosphate synthase from Plasmodium falciparum, DMAPP exhibited a Km of 68 ± 5 μM when IPP was fixed at 50 μM — approximately 8.7-fold higher (weaker apparent affinity) than GPP (Km = 7.8 ± 1.3 μM) and 33-fold higher than FPP (Km = 2.06 ± 0.4 μM) under identical assay conditions [1]. Despite its higher Km, DMAPP supported the highest Vmax (452.5 ± 16 nmol/min/mg) among all allylic substrates tested, indicating that DMAPP is kinetically distinct: it is the physiological initiator with lower binding affinity but higher catalytic throughput compared to longer-chain allylic diphosphates. In a separate real-time kinetic study of human FPP synthase, DMAPP was further identified as a 1 μM inhibitor of the second catalytic step (GPP → FPP condensation), revealing a regulatory role that GPP and FPP do not exhibit [2].

Enzyme kinetics Farnesyl diphosphate synthase Substrate affinity

Thermodynamic Isomerization Equilibrium Favors DMAPP: Keq [IPP]/[DMAPP] = 0.36 at pH 7.4

The interconversion of IPP and DMAPP catalyzed by isopentenyl diphosphate isomerase (IDI, EC 5.3.3.2) proceeds to a thermodynamic equilibrium that significantly favors DMAPP accumulation. Using E. coli IDI in D₂O at pD 7.4 (20 mM imidazole, 400 mM NaCl, 10 mM MgCl₂, 0.5 mM DTT), the equilibrium constant was determined as Keq = [IPP]T/[DMAPP]T = 0.36, in reasonable agreement with the earlier reported value of Keq = 0.45 [1]. This corresponds to a DMAPP:IPP ratio of approximately 2.8:1 at equilibrium — DMAPP is the thermodynamically preferred species by a factor of ~2.8. The rate constant for DMAPP binding to E. coli IDI was measured as k_as = 6 × 10³ M⁻¹ s⁻¹, while product dissociation (k_dis ≈ k_cat = 0.08 s⁻¹) was identified as the rate-limiting step, indicating that DMAPP release from the enzyme is kinetically slow relative to its formation [1].

Isopentenyl diphosphate isomerase Chemical equilibrium Isoprenoid precursor pool

Phosphoantigen Activity Hierarchy: DMAPP EC₅₀ = 1.5 μM for Vγ9Vδ2 T Cell Activation — 3,800-Fold Less Potent Than HDMAPP (EC₅₀ = 0.39 nM)

DMAPP functions as an endogenous phosphoantigen capable of activating human Vγ9Vδ2 T cells through BTN3A1, but its potency is orders of magnitude lower than that of bacterial phosphoantigens. Quantitative in vitro activation data from BindingDB/ChEMBL show that DMAPP activates BTN3A1 in human PBMC-derived Vγ9Vδ2 T cells with an EC₅₀ of 1.50 × 10³ nM (1.5 μM), assessed by IL-2-stimulated IFNγ production after 48 hours [1]. In comparison, the bacterial metabolite HDMAPP (E-1-hydroxy-2-methylbut-2-enyl 4-diphosphate) activates the same T cell population with an EC₅₀ of 0.39 nM (TNF-α readout) — approximately 3,800-fold more potent . The microbial phosphoantigen HMBPP is reportedly ~1,000-fold more active than DMAPP/IPP, with EC₅₀ in the picomolar range [2]. This potency gap is structurally attributed to a single hydroxyl group difference between HDMAPP/HMBPP and DMAPP.

Phosphoantigen Gamma delta T cell Immunotherapy target

Cell Impermeability and Differential Metabolic Demand: DMAPP Alone Cannot Rescue Isoprenoid Biosynthesis; Optimal IPP:DMAPP Ratio = 5:1 in B. subtilis

Both DMAPP and IPP are intrinsically cell-impermeant due to their doubly negatively charged pyrophosphate moieties, a property that has historically hindered exogenous delivery studies [1]. Using a self-immolative ester (SIE) caging approach to deliver both precursors independently into Bacillus subtilis, McBee et al. (2024) demonstrated that IPP and DMAPP are equally toxic to B. subtilis — both inhibiting growth at the same concentration when delivered exogenously [1]. Critically, the optimal IPP:DMAPP ratio for B. subtilis growth was established as 5:1, and DMAPP alone was found to be insufficient to rescue isoprenoid biosynthesis under high concentrations of the MEP pathway inhibitor fosmidomycin [1]. This reveals that while DMAPP is the essential allylic initiator, cellular isoprenoid metabolism requires a precise stoichiometric balance of both precursors, and DMAPP monotherapy cannot sustain pathway flux.

Metabolic engineering Isoprenoid toxicity Cell permeability

Triammonium Salt Formulation Advantage: DMAPP Crystalline Solid with 25 mg/mL Aqueous Solubility vs. IPP Pre-Formulated 1 mg/mL Methanolic Solution

The triammonium salt form of DMAPP (CAS 1186-30-7) provides a significant practical advantage for enzymatic and biochemical workflows. DMAPP triammonium is supplied as a crystalline solid with measured aqueous solubility of 25 mg/mL (approximately 84 mM) and methanol:10 mM NH₄OH (7:3) solubility of 2 mg/mL . In contrast, IPP triammonium (CAS 116057-53-5) is predominantly supplied as a pre-formulated 1 mg/mL solution in methanol:aqueous 10 mM NH₄OH (7:3), which restricts the maximum aqueous assay concentration and introduces organic solvent into sensitive enzymatic reactions . The solid DMAPP formulation also enables gravimetric preparation of precise stock concentrations, long-term storage at -20°C with ≥12-month shelf life, and compatibility with aqueous-only assay buffers — critical for prenyltransferase enzymes that may be solvent-sensitive .

Compound formulation Aqueous solubility Assay compatibility

Validated Research and Industrial Application Scenarios for DMAPP Triammonium Salt (CAS 1186-30-7) Based on Quantitative Differentiation Evidence


Prenyltransferase Kinetic Characterization and Bisphosphonate Inhibitor Screening

DMAPP triammonium salt (CAS 1186-30-7) is the definitive allylic substrate for steady-state kinetic characterization of farnesyl diphosphate synthase (FPPS), geranylgeranyl diphosphate synthase (GGPPS), and related trans-prenyltransferases. The compound's quantitatively established Km (68 ± 5 μM for P. falciparum FPPS) and its unique role as a 1 μM inhibitor of the second catalytic step [1] make it indispensable for accurate measurement of the C₅→C₁₀ initiation kinetics. Researchers screening nitrogen-containing bisphosphonate inhibitors (e.g., zoledronate, risedronate) must use authentic DMAPP as the allylic co-substrate, as IPP cannot replace it for the initiation step and GPP bypasses the DMAPP-binding regulatory site. The crystalline solid formulation enables preparation of concentrated aqueous stock solutions (up to 84 mM) for kinetic saturation experiments without organic solvent interference.

In Vitro Reconstitution of Isoprenoid and Terpenoid Biosynthetic Pathways

Cell-free metabolic engineering and synthetic biology platforms for terpenoid production require both DMAPP and IPP as co-substrates. Evidence from B. subtilis demonstrates that the optimal IPP:DMAPP ratio is 5:1 for sustaining isoprenoid biosynthesis [2], and that DMAPP alone is insufficient to rescue pathway flux when the endogenous MEP pathway is inhibited. The high aqueous solubility of DMAPP triammonium salt (25 mg/mL) facilitates direct addition to aqueous reaction mixtures at physiologically relevant concentrations, while the thermodynamic equilibrium bias toward DMAPP (Keq = 0.36, ~2.8:1 DMAPP:IPP at equilibrium) [3] informs stoichiometric design of multi-enzyme cascades. Procurement of solid DMAPP triammonium rather than pre-formulated IPP solutions is recommended when both precursors must be precisely co-titrated.

Vγ9Vδ2 T Cell Phosphoantigen Baseline Control in Immuno-Oncology Research

DMAPP is an endogenous phosphoantigen that activates Vγ9Vδ2 T cells with a defined EC₅₀ of 1.5 μM (1,500 nM) through BTN3A1 engagement [4]. This well-characterized low-micromolar potency makes DMAPP (CAS 1186-30-7) the appropriate endogenous-control phosphoantigen for benchmarking the activity of high-potency bacterial phosphoantigens such as HDMAPP (EC₅₀ = 0.39 nM) or HMBPP (pM range). In immuno-oncology assays investigating γδ T cell expansion, cytotoxicity, or cytokine profiling, DMAPP provides a physiologically relevant baseline that tumor cells may overproduce due to dysregulated mevalonate pathway flux. The compound should not be substituted with HDMAPP or HMBPP when the experimental objective is to model tumor-derived endogenous phosphoantigen signaling.

Aromatic Prenyltransferase Substrate Specificity Profiling in Natural Product Biosynthesis

The DMATS superfamily of aromatic prenyltransferases — key enzymes in fungal and bacterial secondary metabolite biosynthesis — exhibits near-absolute specificity for DMAPP as the prenyl donor. Studies on TyrPT, SirD, AnaPT, and FtmPT1 demonstrate that most family members accept exclusively DMAPP, rejecting GPP and FPP [5]. For natural product discovery groups characterizing novel prenyltransferases or engineering prenyltransferase substrate scope, DMAPP triammonium (CAS 1186-30-7) is the mandatory reference substrate. The compound's availability as a high-purity crystalline solid (>98% by HPLC) supports reproducible kinetic measurements (e.g., Km determinations for DMAPP ranging from 35 μM to 325 μM depending on the enzyme system), and its triammonium counter-ion avoids introducing sodium or lithium cations that may interfere with divalent metal-dependent prenyltransferase catalysis.

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